(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
Description
The compound (2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile features a conjugated dienenitrile backbone with a 4-(3-methoxyphenyl)-substituted thiazole ring and a 2-nitrophenyl group.
Properties
IUPAC Name |
(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-27-18-10-5-8-16(12-18)19-14-28-21(23-19)17(13-22)9-4-7-15-6-2-3-11-20(15)24(25)26/h2-12,14H,1H3/b7-4+,17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGINMSQNCAZELS-VFISYLAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C=C/C3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H17N3O2S
- Molecular Weight : 365.43 g/mol
Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Activity : Thiazole derivatives often exhibit antibacterial and antifungal properties. This compound may inhibit bacterial growth by targeting essential bacterial enzymes .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Potential :
- Antimicrobial Activity :
- Neuroprotective Effects :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with thiazole rings exhibit anticancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives showed promising results against breast and lung cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or the modulation of apoptotic pathways.
-
Antimicrobial Properties
- The presence of the nitrophenyl group suggests potential antimicrobial activity. This compound could be effective against a range of bacterial and fungal pathogens.
- Case Study : A related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects at low concentrations.
-
Anti-inflammatory Effects
- Thiazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis.
- Case Study : In vitro studies have shown that compounds with similar structures can reduce the production of TNF-alpha and IL-6 in macrophages.
Agricultural Applications
-
Pesticide Development
- The structural characteristics of this compound may allow it to function as a pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms.
- Research Insight : Studies indicate that compounds with similar functionalities can act as effective insecticides against pests like aphids and beetles.
-
Plant Growth Regulators
- There is potential for this compound to be developed as a plant growth regulator, enhancing crop yields by modulating plant growth pathways.
- Research Insight : Investigations into related thiazole compounds have shown their ability to promote root development and increase resistance to environmental stressors.
Materials Science Applications
-
Organic Electronics
- The unique electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices.
- Research Insight : Studies on organic solar cells have demonstrated that incorporating thiazole derivatives can enhance charge mobility and improve energy conversion efficiency.
-
Dyes and Pigments
- The vibrant color properties associated with nitrophenyl groups suggest potential use in dye synthesis for textiles or coatings.
- Research Insight : Similar compounds have been explored for their application in dye-sensitized solar cells due to their light absorption characteristics.
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The thiazole ring in the target compound is substituted at the 4-position with a 3-methoxyphenyl group. Key analogs include:
- : A compound with a 1,3-benzodioxol-5-yl group at the thiazole’s 4-position and a 4-nitrophenyl substituent. The benzodioxol group introduces two oxygen atoms, creating a more electron-deficient thiazole compared to the 3-methoxyphenyl substituent in the target compound .
- : A derivative with a 4-phenylthiazole group and a 2-fluoro-5-nitroanilino side chain. The phenyl group lacks electron-donating substituents, contrasting with the methoxy group in the target compound .
Electronic Implications :
Nitrophenyl Substituent Position and Steric Effects
The target compound’s 2-nitrophenyl group is in the ortho position, whereas analogs like ’s compound feature a para-nitrophenyl group.
Key Differences :
Comparison with 1,3,4-Thiadiazole Derivatives
- : Compounds like (1E,4E)-1-(3-nitrophenyl)-5-(4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)penta-1,4-dien-3-one (4o) exhibit antiviral activity (71% yield, m.p. 186–187°C). The nitro group’s position (3-nitro vs. 2-nitro in the target) and the thiadiazole’s sulfur-rich structure may enhance binding to viral targets .
- : Thiadiazole derivatives with sulfanyl linkages show fungicidal and insecticidal activities , highlighting the role of sulfur atoms in bioactivity .
Molecular Weight and Physicochemical Properties
- : Molecular weight = 403.412 g/mol (C₂₁H₁₃N₃O₄S) .
- : Likely similar mass, with variations due to substituents (e.g., fluorine in adds 19 g/mol) .
Tabulated Comparison of Key Analogs
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required for high yield?
The synthesis typically involves multi-step reactions, including thiazole ring formation, Suzuki-Miyaura coupling for aryl group introduction, and Knoevenagel condensation to establish the diene nitrile backbone. Key conditions include:
- Catalysts : Palladium (e.g., Pd(PPh₃)₄) or copper catalysts for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates .
- Temperature : Controlled heating (60–100°C) to drive coupling reactions while avoiding decomposition .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .
Table 1: Key Reaction Parameters
| Step | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Thiazole formation | DMSO, CuI | 80°C | 60–75% |
| Suzuki coupling | Pd(PPh₃)₄, THF | 90°C | 70–85% |
| Diene nitrile assembly | Acetonitrile, K₂CO₃ | 60°C | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 7.3–7.6 ppm (thiazole protons), and δ 3.8 ppm (methoxy group) .
- ¹³C NMR : Signals at ~115 ppm (nitrile carbon) and 165 ppm (thiazole C2) .
Advanced Research Questions
Q. How can researchers optimize stereoselectivity for the (2E,4E) diene configuration?
- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor trans geometry via steric control .
- Catalytic Additives : Chiral ligands (e.g., BINAP) with palladium improve enantiomeric excess in coupling steps .
- Temperature Modulation : Slow cooling during crystallization enhances diastereomeric purity .
Q. What computational methods predict bioactivity, and how are they validated?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, cytochrome P450) .
- MD Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories .
- Validation :
- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) .
- X-ray Crystallography : Co-crystallization with target proteins to confirm docking poses .
Q. How are contradictions in spectroscopic data resolved during by-product analysis?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers .
- X-ray Diffraction : Definitive structural assignment of crystalline by-products .
- Comparative HRMS : Identifies mass differences due to nitro group positional isomers .
Table 2: Common By-Products and Diagnostic Peaks
| By-Product | ¹H NMR δ (ppm) | HRMS m/z |
|---|---|---|
| (2Z,4E)-Isomer | δ 6.9 (vinyl H) | 403.412 |
| Nitro-meta substitution | δ 8.8 (aromatic H) | 403.412 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
